6-(5-fluoropyridin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
6-(5-fluoropyridin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a pyrimidine ring fused with a thioxo group and a fluoropyridinyl substituent, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-fluoropyridin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 5-fluoropyridine-3-carbaldehyde with thiourea under acidic conditions to form the intermediate, which is then cyclized to yield the target compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(5-fluoropyridin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(5-fluoropyridin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(5-fluoropyridin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or viral replication.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-pyridinylboronic acid: Shares the fluoropyridinyl group but differs in its boronic acid functionality.
1H-pyrrolo[2,3-b]pyridine derivatives: Similar heterocyclic structure but with different biological activities.
Imidazopyridines and triazolopyrimidines: Structurally related compounds with diverse pharmacological properties.
Uniqueness
6-(5-fluoropyridin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its combination of a thioxo group and a fluoropyridinyl substituent, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biochemical pathways.
Properties
IUPAC Name |
6-(5-fluoropyridin-3-yl)-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3OS/c10-6-1-5(3-11-4-6)7-2-8(14)13-9(15)12-7/h1-4H,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMCYDQAMFXSMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C2=CC(=O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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